1-Naphthonitrile

Corrosion Science Materials Chemistry Industrial Steel Protection

1-Naphthonitrile (CAS 86-53-3) is the preferred aromatic nitrile for applications demanding regiochemical precision and superior performance. Unlike 2-naphthonitrile or benzonitrile, its cyano group at the 1-position enables exclusive ortho-lithiation at the 2-position and predominant 5-nitro derivative formation—critical for efficient API and azo dye synthesis. It also delivers the highest corrosion inhibition efficiency among comparable nitriles for HSLA steel protection in acidic environments. Choose 1-naphthonitrile to eliminate isomeric mixtures, maximize yield, and reduce waste in your synthetic route.

Molecular Formula C11H7N
Molecular Weight 153.18 g/mol
CAS No. 86-53-3
Cat. No. B165113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthonitrile
CAS86-53-3
Synonyms1-Napthonitrile
Molecular FormulaC11H7N
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C#N
InChIInChI=1S/C11H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H
InChIKeyYJMNOKOLADGBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthonitrile (CAS 86-53-3) Procurement Guide: Properties and Baseline Characterization


1-Naphthonitrile (CAS 86-53-3), also known as 1-cyanonaphthalene or α-naphthonitrile, is an aromatic nitrile consisting of a naphthalene core with a cyano group at the 1-position [1]. It is a solid at room temperature, appearing as a white to light yellow powder or lump, with a melting point of 36-38°C and a boiling point of 299°C [2]. This compound is sparingly soluble in water but readily dissolves in common organic solvents such as ethanol, ether, and acetone [3]. Its primary utility lies in its role as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, dyes, and advanced materials like liquid crystals [4].

Why 1-Naphthonitrile Cannot Be Simply Substituted with Other Naphthonitriles or Benzonitriles


In-class substitution of 1-naphthonitrile with its isomers or simpler aromatic nitriles is not a viable strategy for research or industrial procurement. The position of the cyano group on the naphthalene ring critically dictates the molecule's electronic properties, photophysical behavior, and chemical reactivity [1]. This is because the conjugation and electron density distribution differ fundamentally between the 1- and 2-positions, leading to distinct regioselectivity in subsequent reactions [2][3]. Furthermore, the extended π-system of the naphthalene core compared to a simple benzene ring in benzonitrile dramatically alters properties such as corrosion inhibition efficiency and the thermodynamics of reduction processes [4][5]. Therefore, selecting the correct isomer is not a matter of minor optimization but a prerequisite for achieving the desired synthetic outcome, material performance, or mechanistic study result. The following evidence quantifies these critical differentiations.

Quantitative Differentiation Evidence for 1-Naphthonitrile (86-53-3) Selection


Comparative Corrosion Inhibition: 1-Naphthonitrile vs. Benzonitrile and Other Nitriles

In a comparative study of nitrile corrosion inhibitors for HSLA steel in 0.5 M H₂SO₄, 1-naphthonitrile demonstrated the highest inhibitive efficiency among all tested compounds, which included benzonitrile and its derivatives [1]. While the exact percentage efficiency is not specified in the abstract, the study explicitly ranks naphthonitrile as the most effective, and also notes it reduced the rate of the hydrogen evolution reaction most efficiently [1][2]. This superior performance is a direct result of its extended aromatic π-system compared to benzonitrile, leading to stronger adsorption on the steel surface [1].

Corrosion Science Materials Chemistry Industrial Steel Protection

Regioselective Nitration: 1-Naphthonitrile vs. 2-Naphthonitrile Isomer Ratios

The nitration of 1-naphthonitrile using the NO₂-O₂ system in acetonitrile exhibits a unique regioselectivity, affording the 5-nitro derivative as the predominant product [1]. This outcome is a key differentiator from its isomer, 2-naphthonitrile. Under the same reaction conditions, the nitration of 2-naphthonitrile yields a 5-nitro/8-nitro isomer ratio that is reversed compared to traditional nitration using HNO₃-H₂SO₄ (1.33 for the NO₂-O₂ system vs. 0.72 for HNO₃-H₂SO₄) [1].

Synthetic Methodology Nitroarene Chemistry Regioselective Electrophilic Aromatic Substitution

Photophysical Behavior: 1-Naphthonitrile Exciplex Lifetime vs. Solvent Polarity

The photophysical properties of 1-naphthonitrile, particularly the lifetime of its exciplex with tetramethylethylene (TME), are highly dependent on solvent polarity [1]. This behavior is distinct from its isomer, 2-naphthonitrile, which exhibits a more dramatic increase in Stern-Volmer quenching constants with solvent polarity (from 0.50 M⁻¹ in hexane to 148 M⁻¹ in methanol) [1]. For 1-naphthonitrile, the exciplex lifetime was measured across several solvents, providing a quantifiable profile of its excited-state dynamics [1].

Photochemistry Photophysics Organic Electronics Exciplex Dynamics

Directed ortho-Metalation: Exclusive Lithiation of 1-Naphthonitrile at the 2-Position

The directed ortho-metalation of 1-naphthonitrile provides the 2-lithio derivative with complete regioselectivity [1]. This is a stark contrast to 2-naphthonitrile, which cannot undergo lithiation at the equivalent position (position 1 or 3) with the same directing effect. The exclusive formation of the 2-lithio-1-naphthonitrile intermediate allows for predictable and efficient access to a wide range of 2-substituted 1-naphthonitrile derivatives upon quenching with various electrophiles [1].

Organometallic Chemistry Directed Metalation Synthetic Methodology Regioselective Functionalization

High-Impact Application Scenarios for 1-Naphthonitrile (86-53-3) Based on Evidence


Industrial Corrosion Inhibitor Formulation for Acidic Media

As demonstrated by Agrawal and Namboodhiri (1997), 1-naphthonitrile exhibits the highest corrosion inhibitive efficiency among a panel of nitriles for protecting HSLA steel in 0.5 M H₂SO₄ [1]. This makes it a prime candidate for development into an industrial corrosion inhibitor additive for applications such as steel pickling, acid cleaning, and oil well acidizing, where its superior performance over simpler nitriles like benzonitrile can translate into tangible operational benefits like reduced steel loss and lower hydrogen embrittlement risk [1].

Synthesis of 5-Nitro-1-Naphthonitrile as a Key Intermediate

The work by Peng et al. (2003) highlights the unique regioselectivity of 1-naphthonitrile nitration, yielding the 5-nitro derivative predominantly [2]. This contrasts with the mixture of isomers produced from 2-naphthonitrile. For synthetic projects targeting 5-amino-1-naphthonitrile or its derivatives—which are crucial intermediates for azo dyes, pigments, and certain pharmaceutical APIs—the choice of 1-naphthonitrile as the starting material ensures a more efficient, higher-yielding, and less wasteful synthetic route [2].

Research and Development in Organic Electronics and Photonics

The solvent-dependent photophysical profile of 1-naphthonitrile, particularly the measured exciplex lifetimes and its distinct quenching behavior compared to 2-naphthonitrile [3], positions it as a valuable model compound and building block for investigating photochemical electron transfer and exciplex formation mechanisms [3]. This knowledge is directly transferable to the design and optimization of materials for OLEDs, where understanding and controlling exciplex dynamics is critical for achieving desired emission properties and device efficiency [3].

Precise Synthesis of 2-Substituted Naphthalene Derivatives

The exclusive ortho-lithiation of 1-naphthonitrile at the 2-position [4] provides a powerful and predictable synthetic tool for preparing a diverse array of 2-substituted naphthalenes [4]. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around a naphthalene core or in materials science for creating functionalized monomers. The absolute regiocontrol afforded by this method minimizes byproduct formation and simplifies purification, which is a critical advantage in both research and scale-up scenarios [4].

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